molecular formula C11H7BrO2 B1266470 1-Bromo-2-naphthoic acid CAS No. 20717-79-7

1-Bromo-2-naphthoic acid

Cat. No. B1266470
CAS RN: 20717-79-7
M. Wt: 251.08 g/mol
InChI Key: VUVIRKAVBZITDO-UHFFFAOYSA-N
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Patent
US08501981B2

Procedure details

To 2.00 g 1-bromo-naphthalene-2-carboxylic acid in 20 ml of dry methanol 5 ml of sulfuric acid were added. After 5 h at reflux, the reaction was poured onto ice-water, and the precipitated product was collected by filtration and washed until neutral. After recrystallization from heptane 1.90 g 1-bromo-naphthalene-2-carboxylic acid methyl ester were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:12]([OH:14])=[O:13].S(=O)(=O)(O)O.[CH3:20]O>>[CH3:20][O:13][C:12]([C:3]1[CH:4]=[CH:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]=1[Br:1])=[O:14]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=CC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 5 h at reflux
Duration
5 h
ADDITION
Type
ADDITION
Details
the reaction was poured onto ice-water
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
WASH
Type
WASH
Details
washed until neutral
CUSTOM
Type
CUSTOM
Details
After recrystallization from heptane 1.90 g 1-bromo-naphthalene-2-carboxylic acid methyl ester
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=C(C2=CC=CC=C2C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.